molecular formula C11H18O3 B6268023 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid CAS No. 1517932-71-6

3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid

Cat. No. B6268023
CAS RN: 1517932-71-6
M. Wt: 198.3
InChI Key:
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Description

3-Cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid (3-CHHCB) is a cyclic organic compound with a molecular formula of C8H14O3. It is a derivative of cyclobutane and is a member of the cyclohexane family of compounds. 3-CHHCB is a colorless solid with a melting point of 86-88°C. It is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but insoluble in water. 3-CHHCB has a number of unique properties that make it an attractive compound for use in scientific research and laboratory experiments.

Scientific Research Applications

3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid has a number of scientific research applications. It has been used as a substrate for the synthesis of novel heterocyclic compounds, as a reagent for the synthesis of polymers-supported organometallic complexes, and as a catalyst for the synthesis of polymers-supported organometallic complexes. It has also been used as a model compound for the study of the mechanisms of organic reactions and as a reagent for the synthesis of peptide and protein derivatives.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid is not yet fully understood. However, it is believed that it acts as a Lewis acid, which is a compound that can donate a pair of electrons to another molecule. This donation of electrons allows the formation of new bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid are not yet fully understood. However, it has been suggested that it may have anti-inflammatory and anti-oxidant properties. In addition, 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid in laboratory experiments is its relatively low cost and availability. It is widely available from chemical suppliers and is relatively inexpensive compared to other compounds. However, 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid is not very soluble in water, which can limit its use in some experiments. In addition, 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid is not very stable and can react with other compounds, so it should be handled with care.

Future Directions

Future research on 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid could focus on its potential therapeutic applications. For example, it could be studied for its potential to inhibit the activity of COX-2, which could lead to the development of new anti-inflammatory drugs. Additionally, future research could focus on its potential to act as a Lewis acid and its ability to form new bonds between molecules, which could lead to the development of new catalysts and reagents for organic synthesis. Finally, 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid could be studied for its potential to act as a model compound for the study of organic reactions and its ability to form peptide and protein derivatives.

Synthesis Methods

3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid can be synthesized by several methods. One method involves the reaction of cyclohexanone and cyclohexanol in the presence of an acid catalyst. This method yields a mixture of 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid and 2-cyclohexyl-2-hydroxycyclobutane-1-carboxylic acid (2-CHHCB). Another method involves the reaction of cyclohexanone and cyclohexene in the presence of an acid catalyst. This method yields a mixture of 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid and 2-cyclohexyl-2-hydroxycyclobutane-1-carboxylic acid (2-CHHCB).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexene", "Dibromomethane", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Benzene", "Chloroacetic acid", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 1,4-dibromobutane from cyclohexene and dibromomethane in the presence of sodium hydroxide", "Step 2: Reduction of 1,4-dibromobutane to 1,4-butanediol using sodium borohydride", "Step 3: Conversion of 1,4-butanediol to 3-cyclohexyl-3-hydroxycyclobutanone using benzene and chloroacetic acid", "Step 4: Reduction of 3-cyclohexyl-3-hydroxycyclobutanone to 3-cyclohexyl-3-hydroxycyclobutanone using sodium cyanoborohydride", "Step 5: Hydrolysis of 3-cyclohexyl-3-hydroxycyclobutanone to 3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid using sodium hydroxide and sodium bicarbonate", "Step 6: Purification of the product using acidification with hydrochloric acid, extraction with ethyl acetate, and drying with sodium chloride", "Step 7: Recrystallization of the purified product from a mixture of methanol and water" ] }

CAS RN

1517932-71-6

Product Name

3-cyclohexyl-3-hydroxycyclobutane-1-carboxylic acid

Molecular Formula

C11H18O3

Molecular Weight

198.3

Purity

0

Origin of Product

United States

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